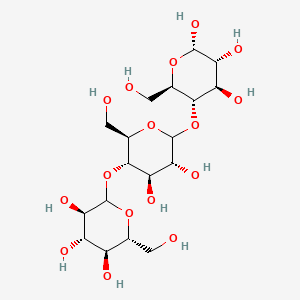
2-Iodobenzoyl chloride
Overview
Description
2-Iodobenzoyl chloride is an organic compound with the molecular formula C₇H₄ClIO. It is also known as o-Iodobenzoyl chloride or Benzoyl chloride, 2-iodo-. This compound is characterized by the presence of an iodine atom and a benzoyl chloride group attached to a benzene ring. It is commonly used in organic synthesis and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
2-Iodobenzoyl chloride is a versatile reagent in organic synthesis. Its primary targets are nucleophilic sites in organic molecules, where it acts as an acylating agent .
Mode of Action
The compound interacts with its targets through a process known as acylation. In this reaction, the chloride ion is a good leaving group, making the carbonyl carbon of the this compound highly electrophilic. This allows it to form a bond with nucleophiles, such as amines or alcohols, replacing the chloride ion .
Biochemical Pathways
For example, it has been used in the palladium-catalyzed synthesis of carbomethoxy functional group-induced isoindolin-1-ones and in the preparation of starting materials required for the synthesis of novel cyclic derivatives of pentavalent iodine, benziodazole oxides .
Result of Action
The primary result of the action of this compound is the acylation of nucleophiles. This can lead to the formation of amides, esters, and other acylated products, depending on the specific nucleophile involved .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of moisture can lead to hydrolysis of the compound, reducing its effectiveness as an acylating agent . Therefore, it is typically used under anhydrous conditions in organic synthesis .
Preparation Methods
2-Iodobenzoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 2-iodobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
C7H5IO2+SOCl2→C7H4ClIO+SO2+HCl
In this reaction, thionyl chloride acts as a chlorinating agent, converting the carboxylic acid group into an acyl chloride group .
Chemical Reactions Analysis
2-Iodobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols. For example, the reaction with an amine can produce an amide.
Coupling Reactions: It is used in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reaction is useful for synthesizing biaryl compounds.
Cyclization Reactions: It can be used in cyclization reactions to form heterocyclic compounds. .
Scientific Research Applications
2-Iodobenzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the synthesis of potential drug candidates and intermediates for medicinal chemistry.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
2-Iodobenzoyl chloride can be compared with other similar compounds, such as:
2-Iodobenzoic acid: This compound is a precursor to this compound and is used in the synthesis of oxidizing reagents like 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP).
2-Bromobenzoyl chloride: Similar to this compound, but with a bromine atom instead of iodine. It has different reactivity and applications.
Benzoyl chloride: Lacks the iodine atom and is used in a wide range of acylation reactions
This compound stands out due to the presence of the iodine atom, which can enhance its reactivity and selectivity in certain chemical reactions.
Properties
IUPAC Name |
2-iodobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIO/c8-7(10)5-3-1-2-4-6(5)9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIVDSWUOGNODP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060573 | |
| Record name | Benzoyl chloride, 2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white solid; mp = 27-32 deg C; [Alfa Aesar MSDS] | |
| Record name | 2-Iodobenzoyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19622 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
609-67-6 | |
| Record name | 2-Iodobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=609-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyl chloride, 2-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyl chloride, 2-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoyl chloride, 2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-iodobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.270 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of 2-Iodobenzoyl chloride?
A1: this compound is frequently employed as a starting material for synthesizing various heterocyclic compounds. For instance, it reacts with aldimines [, ] and ketimines [, ] in the presence of a palladium catalyst and carbon monoxide to yield 3-alkenylisoindolin-1-ones and spiroisoindolinones, respectively. These reactions highlight the compound's utility in palladium-catalyzed coupling reactions. Additionally, it serves as a precursor in synthesizing radiopaque copolymers, which are useful in biomedical applications [].
Q2: How is this compound used in the synthesis of radiopaque materials?
A2: In a study, this compound was reacted with a pre-synthesized copolymer containing lactobionamidoethyl methacrylate (LAMA) and methyl methacrylate (MMA) []. The resulting terpolymer, MLIx, incorporated the iodine atom from this compound into its structure. This incorporation of iodine, a heavy atom, is responsible for the radiopacity observed in the synthesized copolymer, making it detectable under X-ray fluoroscopy.
Q3: Can you elaborate on the palladium-catalyzed reactions involving this compound and their significance?
A3: this compound participates in palladium-catalyzed carbonylation and cyclization reactions with imines to form isoindolin-1-ones [, ]. The reaction involves the activation of the carbon-iodine bond by the palladium catalyst, followed by insertion of carbon monoxide and subsequent cyclization with the imine. This method offers a valuable route to isoindolin-1-ones, which are important structural motifs in various biologically active compounds.
Q4: Are there any examples of this compound participating in reactions beyond palladium catalysis?
A4: Yes, this compound is not limited to palladium-catalyzed reactions. It is used in the synthesis of enantiopure 3,4-dihydroisoquinolinones through a stereoselective intramolecular Heck reaction [, ]. In this reaction, an α-amino acid derivative is acylated with this compound, and the resulting product undergoes palladium-catalyzed intramolecular Heck cyclization. This methodology provides a valuable tool for synthesizing optically active dihydroisoquinolinones, which are important building blocks for pharmaceuticals and natural products.
Q5: What are the structural characteristics of this compound?
A5: this compound (C₇H₄ClIO) has a molecular weight of 266.48 g/mol. Spectroscopic data, such as 1H NMR and FTIR, can confirm its structure. For example, in the synthesis of radiopaque copolymers, 1H NMR spectroscopy confirmed the successful incorporation of this compound into the polymer structure [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















